吲哚-6-硼酸

货号:

B594351

CAS 编号:

1253912-15-0

分子量:

162.983

InChI 键:

AKTWHCRFKCLLCJ-UHFFFAOYSA-N

注意:

仅供研究使用。不适用于人类或兽医用途。

现货

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

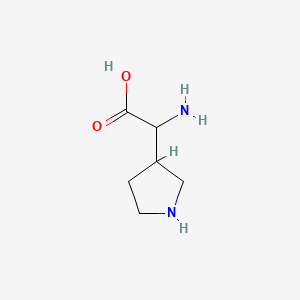

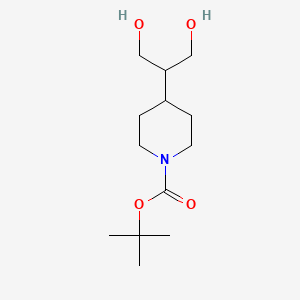

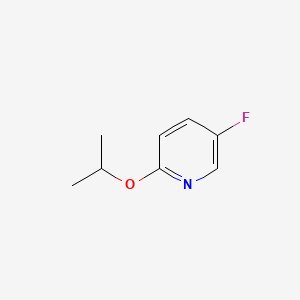

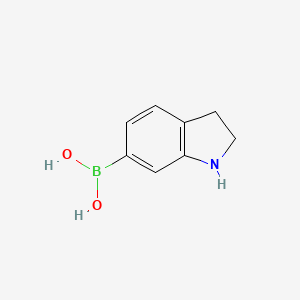

Indolin-6-ylboronic acid is a chemical compound with the molecular formula C8H10BNO2 . It is used in laboratory settings and in the manufacture of chemical compounds .

Synthesis Analysis

The synthesis of boronic acids, including Indolin-6-ylboronic acid, often involves reactions of indolylboronic acids with electrophilic compounds . These methods are preferred for modifying indoles because indolylboronic acids are easily available, stable, non-toxic, and have been described in various reactions in the literature .Molecular Structure Analysis

The molecular structure of Indolin-6-ylboronic acid consists of an indole ring attached to a boronic acid group . The molecular weight of this compound is approximately 162.982 Da .Chemical Reactions Analysis

Indolylboronic acids, including Indolin-6-ylboronic acid, are known to react with electrophilic compounds . These reactions are considered the methods of choice for modifying indoles .Physical and Chemical Properties Analysis

Indolin-6-ylboronic acid is a solid at room temperature . Its InChI code is 1S/C8H8BNO3/c11-8-3-5-1-2-6(9(12)13)4-7(5)10-8/h1-4,10-13H .科学研究应用

癌症治疗和抗肿瘤特性

- 酪氨酸激酶抑制:吲哚-2-酮衍生物(如 SU11248)在抑制 VEGF-R2 和 PDGF-Rbeta 酪氨酸激酶方面显示出显着的效力,这在癌症治疗中至关重要 (Sun 等人,2003 年).

- 抗肿瘤剂的合成开发:吲哚-2-酮已被探索作为化学治疗核心,在合成开发和理解其对癌症治疗的构效关系方面取得了重大进展 (Chaudhari 等人,2021 年).

- 卵巢癌中的抗癌功效:新型吲哚-2-酮衍生物已在卵巢癌细胞系中显示出选择性和有效的细胞毒性,尤其是在诱导凋亡方面 (Karthikeyan 等人,2019 年).

抗菌和抗真菌活性

- 抗菌和抗真菌剂:涉及吲哚-2-酮衍生物的四氢嘧啶-靛红杂化物已被合成并筛选其抗菌、抗真菌和抗结核活性 (Akhaja 和 Raval,2012 年).

其他应用

- 生物靛蓝生产:吲哚衍生物已在从吲哚中微生物生产靛蓝方面进行了研究,证明了微生物群落生物靛蓝生产的潜力 (Zhang 等人,2015 年).

- 分子对接研究:吲哚的靛红衍生物已经过分子对接研究,以了解它们与生物靶标(如酶)的相互作用 (Bargavi 等人,2021 年).

- 手性恶唑硼烷催化剂:吲哚-2-基衍生物已用于合成手性恶唑硼烷催化剂,用于硼烷还原前手性酮 (Martens 等人,1992 年).

安全和危害

属性

IUPAC Name |

2,3-dihydro-1H-indol-6-ylboronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10BNO2/c11-9(12)7-2-1-6-3-4-10-8(6)5-7/h1-2,5,10-12H,3-4H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AKTWHCRFKCLLCJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC2=C(CCN2)C=C1)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70735458 |

Source

|

| Record name | 2,3-Dihydro-1H-indol-6-ylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70735458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

162.98 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1253912-15-0 |

Source

|

| Record name | B-(2,3-Dihydro-1H-indol-6-yl)boronic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1253912-15-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,3-Dihydro-1H-indol-6-ylboronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70735458 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

快速询问

类别

最多查看

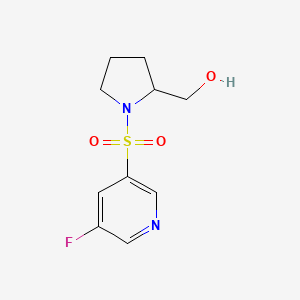

(1-(5-Fluoropyridin-3-ylsulfonyl)pyrrolidin-2-yl)methan...

Cat. No.: B594268

CAS No.: 1291411-99-8

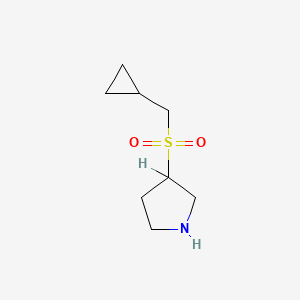

3-(Cyclopropylmethylsulfonyl)pyrrolidine

Cat. No.: B594269

CAS No.: 1206969-34-7

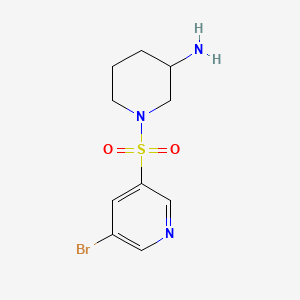

1-(5-Bromopyridin-3-ylsulfonyl)piperidin-3-amine

Cat. No.: B594270

CAS No.: 1305209-21-5

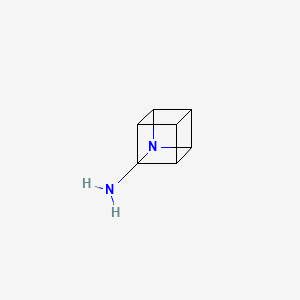

2-Aminoazacubane

Cat. No.: B594271

CAS No.: 138580-11-7